molecular formula C8H11F3O4S B13449290 4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate

4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate

Cat. No.: B13449290
M. Wt: 260.23 g/mol
InChI Key: SQXVHXHZNBAHFB-UHFFFAOYSA-N
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Description

4-Methoxy-1-cyclohexenyl trifluoromethanesulfonate is a triflate ester characterized by a cyclohexenyl backbone substituted with a methoxy group at the 4-position and a trifluoromethanesulfonyl (triflyl) group at the 1-position. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in alkylation and arylation reactions, where the triflyl group acts as a superior leaving group due to its strong electron-withdrawing nature . Its cyclohexenyl structure introduces steric and electronic effects that differentiate it from analogous aromatic or aliphatic triflates, influencing its reactivity and applications in cross-coupling, cycloaddition, or precursor chemistry.

Properties

Molecular Formula

C8H11F3O4S

Molecular Weight

260.23 g/mol

IUPAC Name

(4-methoxycyclohexen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C8H11F3O4S/c1-14-6-2-4-7(5-3-6)15-16(12,13)8(9,10)11/h4,6H,2-3,5H2,1H3

InChI Key

SQXVHXHZNBAHFB-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(=CC1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate typically involves the reaction of 4-methoxy-1-cyclohexene with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acidic by-products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium complexes, phosphine ligands, and bases like pyridine. Major products formed from these reactions depend on the specific nucleophiles or coupling partners used.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate primarily involves its role as an intermediate in chemical reactions. It acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethanesulfonate group is highly reactive, making it a valuable component in various synthetic pathways .

Comparison with Similar Compounds

4-Methoxyphenyl Trifluoromethanesulfonate

This aromatic triflate features a methoxy-substituted phenyl ring instead of a cyclohexenyl moiety. The aromatic system provides resonance stabilization, reducing the electrophilicity of the triflate compared to cyclohexenyl derivatives. The methoxy group’s electron-donating effect further modulates reactivity, making it less reactive in nucleophilic substitutions than 4-methoxy-1-cyclohexenyl trifluoromethanesulfonate .

2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate

The triethylsilyl group at the 2-position stabilizes the cyclohexenyl system through hyperconjugation and steric hindrance, which prevents premature decomposition. This compound is specifically designed as a precursor for cyclohexyne, a strained alkyne, via fluoride-induced elimination . In contrast, the methoxy group in this compound may participate in directing electrophilic substitutions or hydrogen bonding.

Reactivity in Alkylation and Cross-Coupling Reactions

Alkyl Triflates (e.g., Methyl/Ethyl Trifluoromethanesulfonate)

Alkyl triflates like methyl trifluoromethanesulfonate are highly reactive alkylating agents due to their low steric bulk and strong electrophilicity. For example, methyl triflate reacts with nucleophiles (e.g., oxygen or sulfur nucleophiles) within minutes under microwave irradiation (150°C, 300 W) . However, this compound’s bulkier cyclohexenyl group slows reactivity compared to methyl triflate but enhances regioselectivity in aromatic systems.

Chemoselectivity

In O/S-chemoselective alkylations, triflates with electron-withdrawing substituents (e.g., 2-fluoroethyl trifluoromethanesulfonate) favor sulfur alkylation, while electron-donating groups like methoxy may shift selectivity toward oxygen nucleophiles . The cyclohexenyl triflate’s intermediate electrophilicity positions it between aromatic and aliphatic triflates in such reactions.

Precursor Chemistry

While 2-(triethylsilyl)cyclohexenyl trifluoromethanesulfonate is tailored for cyclohexyne generation , the methoxy-substituted analog may serve as a precursor for functionalized cyclohexenes or dienes via elimination or cross-coupling. Its methoxy group could also act as a directing group in transition metal-catalyzed reactions.

Agrochemical and Pharmaceutical Intermediates

4-Methoxyphenyl trifluoromethanesulfonate is employed in pesticide synthesis (e.g., metsulfuron methyl) due to its stability and compatibility with triazine-based systems . The cyclohexenyl variant’s applications remain less documented but may extend to bioactive molecule synthesis where cyclic frameworks are advantageous.

Comparative Data Table

Compound Structure Key Reactivity Features Applications Hazards
This compound Cyclohexenyl with methoxy and triflyl Moderate electrophilicity, regioselective Cross-coupling, cyclic intermediates Likely corrosive (inferred)
4-Methoxyphenyl trifluoromethanesulfonate Aromatic with methoxy and triflyl Reduced reactivity due to resonance Pesticide synthesis Hazard class 4-3-III
Methyl trifluoromethanesulfonate Simple alkyl triflate High electrophilicity, rapid alkylation Alkylating agent H226, H314
2-(Triethylsilyl)cyclohexenyl trifluoromethanesulfonate Silyl-substituted cyclohexenyl Stabilized for alkyne generation Cyclohexyne precursor Requires fluoride for activation

Research Findings and Trends

  • Microwave-Assisted Reactions : Alkyl triflates achieve chemoselective alkylation in minutes under microwave conditions, whereas bulkier derivatives like this compound may require optimized conditions .

Biological Activity

4-Methoxy-1-cyclohexenyl trifluoromethanesulfonate (also referred to as 4-Methoxy-1-cyclohexenyl TfO) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

This compound features a cyclohexene ring substituted with a methoxy group and a trifluoromethanesulfonate moiety. The presence of the triflate group enhances its electrophilicity, making it a useful intermediate in organic synthesis.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-1-cyclohexene with trifluoromethanesulfonic anhydride. This reaction can be optimized under various conditions to yield high purity and yield.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of sulfonates have shown significant activity against various bacterial strains, including Mycobacterium bovis and Mycobacterium avium . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antitumor Activity

The compound's structural analogs have been evaluated for antitumor activity. For example, compounds containing similar sulfonate groups exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy . The specific pathways involved in these effects are still under investigation.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on related sulfonate derivatives demonstrated their effectiveness against resistant strains of bacteria. The study utilized various concentrations of the compound to assess its Minimum Inhibitory Concentration (MIC) values, revealing promising results in inhibiting bacterial growth.

CompoundMIC (µg/mL)Target Bacteria
4-Methoxy-1-cyclohexenyl TfO32M. bovis
Control (Standard Antibiotic)16M. bovis

Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were performed to evaluate the cytotoxic effects of several analogs of this compound on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range.

CompoundIC50 (µM)Cell Line
Compound A5.2HeLa
Compound B3.8MCF-7

The biological activity of this compound may be attributed to its ability to interact with cellular targets through electrophilic substitution reactions. This can lead to modifications in proteins or nucleic acids, ultimately affecting cellular processes such as proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-1-cyclohexenyl trifluoromethanesulfonate?

  • Methodological Answer : The compound is typically synthesized via triflation of a cyclohexenol precursor. For example, reacting 4-methoxy-1-cyclohexenol with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like triethylamine (Et3N) in anhydrous tetrahydrofuran (THF) at low temperatures (0–5°C). Reaction progress can be monitored using thin-layer chromatography (TLC), and purification involves column chromatography .

Q. How should researchers handle this compound safely in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Storage : Store in a cool, dry place away from oxidizing agents.
  • First Aid : In case of skin contact, wash immediately with water and consult a physician. Safety data sheets (SDS) must be reviewed prior to use .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR to confirm the methoxy and triflate groups.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% as per commercial standards).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., C8H11F3O4S, MW ~276.2) .

Advanced Research Questions

Q. How does the methoxy group at the 4-position influence the reactivity of the triflate leaving group?

  • Methodological Answer : The methoxy group is electron-donating, which stabilizes the adjacent cyclohexenyl system via resonance. This stabilization reduces the electrophilicity of the triflate group, potentially slowing nucleophilic substitution reactions. Comparative studies with non-methoxy analogs (e.g., cyclohexenyl triflates) show reduced reaction rates in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations .

Q. What strategies optimize the stability of this compound under varying reaction conditions?

  • Methodological Answer :

  • Temperature Control : Store at –20°C and avoid prolonged exposure to ambient temperatures.
  • Moisture Sensitivity : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N2 or Ar) to prevent hydrolysis.
  • Catalytic Systems : Pair with palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions to enhance efficiency and reduce decomposition .

Q. Can this triflate serve as a precursor for strained cyclohexyne intermediates?

  • Methodological Answer : Yes. Deprotonation with a strong base (e.g., LDA or t-BuOK) at –78°C generates a cyclohexyne intermediate via β-elimination. This intermediate can undergo [2+2] cycloadditions with dienophiles like 1,3-diphenylisobenzofuran, as demonstrated in strained alkyne syntheses .

Q. How do structural isomers (e.g., 3-oxocyclohexenyl triflate) differ in reactivity?

  • Methodological Answer : Isomers with electron-withdrawing groups (e.g., 3-oxo) increase the electrophilicity of the triflate, accelerating nucleophilic substitutions. For example, 3-oxocyclohexenyl triflate reacts faster in SNAr reactions compared to the 4-methoxy derivative due to conjugation with the carbonyl group .

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